Shikimin

Description

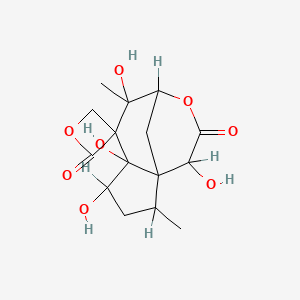

Structure

2D Structure

Properties

IUPAC Name |

4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVWHIDSUOMVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965673 | |

| Record name | 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51372-90-8 | |

| Record name | Anisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

shikimate pathway explained for biochemists

An In-depth Technical Guide to the Shikimate Pathway for Researchers and Drug Development Professionals.

Abstract

The shikimate pathway is a crucial seven-step metabolic route responsible for the de novo biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, algae, some protozoans, and plants.[1][2] This pathway is conspicuously absent in mammals, which must obtain these essential amino acids through their diet.[1][3] This metabolic dichotomy makes the enzymes of the shikimate pathway compelling and selective targets for the development of non-toxic herbicides, antibiotics, and other antimicrobial agents.[3][4] The pathway's central role is underscored by its most well-known inhibitor, glyphosate, the active ingredient in the herbicide Roundup, which targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5][6] This guide provides a detailed examination of the enzymatic steps, regulatory mechanisms, quantitative kinetics, and key experimental protocols relevant to the study of the shikimate pathway, tailored for biochemists, researchers, and professionals in drug development.

The Core Pathway: A Step-by-Step Enzymatic Journey

The shikimate pathway converts central metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, into chorismate, the common precursor for all three aromatic amino acids.[7][8][9] The seven core reactions are catalyzed by a series of enzymes that exhibit remarkable mechanistic harmony across different kingdoms of life, although their structural organization can vary significantly.[7] In bacteria, the enzymes are typically monofunctional proteins, whereas in fungi and protists, five of these catalytic activities are fused into a single pentafunctional enzyme complex called the AROM complex.[7] In plants, the pathway involves six enzymes, including a bifunctional enzyme for steps three and four.[7][10]

The seven enzymatic steps to produce chorismate are as follows:

-

DAHP Synthase (AroG, F, H in E. coli): Catalyzes the aldol condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[7] This is the first committed step of the pathway.

-

3-Dehydroquinate (DHQ) Synthase (AroB): Converts DAHP into 3-dehydroquinate (DHQ) through a complex cyclization reaction that requires NAD+ as a cofactor for an oxidation-reduction sequence.[7]

-

3-Dehydroquinate (DHQ) Dehydratase (AroD): Catalyzes the dehydration of DHQ to produce 3-dehydroshikimate (DHS).[7]

-

Shikimate Dehydrogenase (AroE): Mediates the NADPH-dependent stereospecific reduction of DHS to yield shikimate, the pathway's namesake.[5][7]

-

Shikimate Kinase (AroK, L): Catalyzes the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to form shikimate 3-phosphate (S3P).[1][7][11]

-

5-Enolpyruvylshikimate-3-Phosphate (EPSP) Synthase (AroA): Catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and releasing inorganic phosphate.[1][2][12]

-

Chorismate Synthase (AroC): Catalyzes the final step, a 1,4-trans elimination of phosphate from EPSP to introduce a second double bond into the ring, forming the crucial branch-point metabolite, chorismate.[7][13] This reaction uniquely requires a reduced flavin mononucleotide (FMNH2) as a cofactor, although there is no net redox change in the overall conversion.[13]

// Substrates & Products Nodes sub_prod_style [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PEP1 [label="Phosphoenolpyruvate (PEP)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose 4-Phosphate (E4P)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="DAHP", sub_prod_style]; DHQ [label="3-Dehydroquinate (DHQ)", sub_prod_style]; DHS [label="3-Dehydroshikimate (DHS)", sub_prod_style]; Shikimate [label="Shikimate", sub_prod_style]; S3P [label="Shikimate 3-Phosphate (S3P)", sub_prod_style]; PEP2 [label="PEP", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; EPSP [label="EPSP", sub_prod_style]; Chorismate [label="Chorismate", sub_prod_style]; AAs [label="Tryptophan,\nPhenylalanine,\nTyrosine", style=filled, fillcolor="#FBBC05", fontcolor="#202124", shape=box];

// Enzyme Nodes enzyme_style [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; DAHPS [label="1. DAHP Synthase", enzyme_style]; DHQS [label="2. DHQ Synthase", enzyme_style]; DHQD [label="3. DHQ Dehydratase", enzyme_style]; SDH [label="4. Shikimate Dehydrogenase", enzyme_style]; SK [label="5. Shikimate Kinase", enzyme_style]; EPSPS [label="6. EPSP Synthase", enzyme_style]; CS [label="7. Chorismate Synthase", enzyme_style];

// Pathway Flow {rank=same; PEP1; E4P} -> DAHPS [style=invis]; PEP1 -> DAHPS; E4P -> DAHPS; DAHPS -> DAHP; DAHP -> DHQS; DHQS -> DHQ; DHQ -> DHQD; DHQD -> DHS; DHS -> SDH; SDH -> Shikimate; Shikimate -> SK; SK -> S3P; S3P -> EPSPS; PEP2 -> EPSPS; EPSPS -> EPSP; EPSP -> CS; CS -> Chorismate; Chorismate -> AAs;

// Inhibitor Node Glyphosate [label="Glyphosate", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inhibition Edges Glyphosate -> EPSPS [arrowhead=tee, color="#EA4335", style=dashed, minlen=2]; AAs -> DAHPS [arrowhead=tee, color="#EA4335", style=dashed, constraint=false];

// Cofactors node [shape=plaintext, fontsize=8, fontcolor="#5F6368"]; DHQS_cofactor [label="NAD+"]; SDH_cofactor [label="NADPH"]; SK_cofactor [label="ATP"]; CS_cofactor [label="FMNH2"];

DHQS_cofactor -> DHQS; SDH_cofactor -> SDH; SK_cofactor -> SK; CS_cofactor -> CS; } The Shikimate Pathway: Enzymes, Intermediates, and Inhibition.

Regulation of the Shikimate Pathway

The biosynthesis of aromatic amino acids is metabolically expensive, necessitating tight regulation of the shikimate pathway to control carbon flux. The primary site of regulation is the first enzyme, DAHP synthase (DHS).[7][8] In microorganisms like E. coli, this control is achieved through both feedback inhibition and transcriptional repression, mediated by the final aromatic amino acid products.[8][14] E. coli possesses three DAHP synthase isoenzymes (AroF, AroG, and AroH), each allosterically inhibited by a different aromatic amino acid (tyrosine, phenylalanine, and tryptophan, respectively).[14]

In higher plants, the regulation is more complex and less understood.[14] While plant DAHP synthase activity is generally not strongly inhibited by individual aromatic amino acids in vitro, recent studies have shown that specific isoforms can be sensitive.[8][14][15] For example, in Arabidopsis thaliana, the AthDHS2 isoform is inhibited by tyrosine and tryptophan.[14][15] Furthermore, other pathway intermediates, such as chorismate and the phenylpropanoid pathway intermediate caffeate, have been found to strongly inhibit all Arabidopsis DAHP synthase isoforms, suggesting a highly complex metabolite-mediated regulatory network.[14][15]

The Shikimate Pathway as a Target for Inhibition

The absence of the shikimate pathway in animals makes its enzymes ideal targets for non-toxic herbicides and novel antimicrobial drugs.[3][4]

Glyphosate: A Case Study in Herbicide Action

Glyphosate is the most widely used broad-spectrum herbicide and acts as a potent inhibitor of the sixth enzyme, EPSP synthase.[5][16][17] It functions as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[2][18] The kinetic mechanism suggests that glyphosate binds to the enzyme-S3P complex, mimicking the transition state of the reaction and effectively blocking the binding of PEP.[12][17][18] This inhibition leads to the accumulation of high levels of shikimate in plant tissues and starves the plant of essential aromatic amino acids, ultimately causing death.[5][16] Resistance to glyphosate in weeds and genetically modified crops is often achieved through mutations in the EPSP synthase active site that reduce glyphosate binding affinity or through overexpression of the EPSPS enzyme.[19]

Antimicrobial and Antiparasitic Drug Development

The essentiality of the shikimate pathway in many pathogenic bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Candida albicans), and apicomplexan parasites (e.g., Plasmodium falciparum, the causative agent of malaria) makes it an attractive target for new drug discovery.[4][18][20][21] Researchers are actively designing and synthesizing inhibitors against various enzymes in the pathway, including DAHP synthase, shikimate kinase, and chorismate synthase, with the goal of developing novel therapeutics with high specificity and low host toxicity.[9][20][22]

Quantitative Biochemical Data

The following tables summarize key quantitative data for enzymes and inhibitors of the shikimate pathway from various organisms.

Table 1: Kinetic Parameters of Shikimate Pathway Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| DAHP Synthase (DHS1) | A. thaliana | E4P | 11.8 ± 1.2 | 10.4 ± 0.57 | [15] |

| PEP | 8.82 ± 0.35 | 9.14 ± 0.57 | [15] | ||

| DAHP Synthase (DHS2) | A. thaliana | E4P | 11.8 ± 1.6 | 7.02 ± 0.72 | [15] |

| PEP | 8.95 ± 0.44 | 25.2 ± 2.4 | [15] | ||

| DAHP Synthase (DHS3) | A. thaliana | E4P | 9.13 ± 0.28 | 6.35 ± 0.16 | [15] |

| PEP | 8.42 ± 0.25 | 12.4 ± 0.39 | [15] | ||

| EPSP Synthase | Neurospora crassa | PEP | 3.5 | - | [8] |

| EPSP Synthase (AM79) | Pseudomonas sp. | PEP | 14.59 | - | [23] |

| EPSP Synthase (RD) | Delftia sp. | PEP | 7.34 | - | [23] |

| EPSP Synthase (CP4) | Agrobacterium sp. | PEP | ~560 | ~15 | [19] |

| EPSP Synthase | Zea mays (Maize) | PEP | 14 | 27 | [19] |

Table 2: Inhibition Constants for Shikimate Pathway Enzymes

| Target Enzyme | Organism | Inhibitor | K_i (µM) | IC₅₀ (µM) | Reference |

| EPSP Synthase | Neurospora crassa | Glyphosate | 1.1 | - | [8][18] |

| EPSP Synthase (CP4) | Agrobacterium sp. | Glyphosate | 2700 | - | [23] |

| EPSP Synthase (G2) | Pseudomonas sp. | Glyphosate | 12200 | - | [23] |

| EPSP Synthase | Zea mays (Maize) | Glyphosate | 3.1 | - | [19] |

| DHQ Synthase | P. alcalifaciens | Chlorogenic Acid | 235 ± 21 | - | [24] |

| Shikimate Pathway | P. falciparum | (6R)-6-Fluoro-shikimate | - | 15 | [21] |

| Shikimate Pathway | P. falciparum | (6S)-6-Fluoro-shikimate | - | 270 | [21] |

Key Experimental Protocols

Detailed and reliable experimental protocols are essential for studying the shikimate pathway. Below are methodologies for assaying the activity of key enzymes.

Protocol 1: Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) Activity

This assay measures the activity of SDH by monitoring the change in absorbance of NADPH at 340 nm.[5]

-

Principle: SDH catalyzes the reversible reduction of 3-dehydroshikimate to shikimate using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is directly proportional to the enzyme activity.

-

Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate 1: 10 mM 3-dehydroshikimate in water.

-

Substrate 2: 5 mM NADPH in Assay Buffer.

-

Enzyme: Purified or partially purified Shikimate Dehydrogenase.

-

-

Step-by-Step Procedure:

-

In a 1 mL quartz cuvette, add 950 µL of Assay Buffer.

-

Add 20 µL of 10 mM 3-dehydroshikimate solution.

-

Add 20 µL of 5 mM NADPH solution.

-

Mix by pipetting and place the cuvette in a spectrophotometer set to 340 nm.

-

Record a baseline reading for 1-2 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.

-

Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

-

Protocol 2: Continuous Phosphate Release Assay for EPSP Synthase Activity

This protocol determines EPSPS activity by measuring the rate of inorganic phosphate (Pi) released from the reaction.[22][25]

-

Principle: The reaction of S3P and PEP catalyzed by EPSPS produces EPSP and Pi. The released Pi is detected using a coupled enzymatic assay, such as the EnzChek® Phosphate Assay Kit, where purine nucleoside phosphorylase (PNP) converts a substrate (MESG) in the presence of Pi to a product that absorbs at 360 nm. The rate of increase in absorbance at 360 nm is proportional to the rate of Pi production.

-

Reagents and Buffers:

-

Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, pH 7.0.

-

Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF, pH 7.0.

-

Substrate 1: 100 mM Shikimate-3-Phosphate (S3P).

-

Substrate 2: 10 mM Phosphoenolpyruvate (PEP).

-

EnzChek® Phosphate Assay Kit components (or similar): MESG substrate, PNP enzyme, Pi standards.

-

Enzyme: Purified or crude plant/bacterial extract containing EPSPS.

-

-

Step-by-Step Procedure:

-

Prepare the reaction mixture in a 96-well microplate. To each well, add:

-

100 µL Assay Buffer.

-

20 µL MESG substrate solution.

-

10 µL PNP enzyme solution.

-

10 µL S3P solution (for a final concentration of ~1 mM).

-

-

Add the EPSPS enzyme sample to each well.

-

Incubate for 5 minutes at room temperature to consume any contaminating Pi.

-

Initiate the reaction by adding 10 µL of PEP solution (for a final concentration of ~1 mM).

-

Immediately place the plate in a microplate reader set to 360 nm.

-

Measure the absorbance kinetically every 30 seconds for 10-20 minutes.

-

Generate a standard curve using the provided Pi standards to convert the rate of change in absorbance (OD/min) to the rate of Pi production (µmol/min).

-

For inhibition studies, pre-incubate the enzyme with various concentrations of an inhibitor (e.g., glyphosate) for 5-10 minutes before initiating the reaction with PEP.[25]

-

// Node Styles prep_style [fillcolor="#F1F3F4", fontcolor="#202124"]; action_style [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_style [fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; decision_style [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; result_style [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Workflow Steps start [label="Start: Enzyme Inhibition Assay", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep_enzyme [label="1. Prepare Enzyme Solution\n(Purified or Crude Extract)", prep_style]; prep_reagents [label="2. Prepare Assay Buffer,\nSubstrates (e.g., S3P, PEP),\nand Inhibitor Stock (e.g., Glyphosate)", prep_style]; setup_rxn [label="3. Set up Reaction Wells\n(Buffer, S3P, Enzyme)", action_style]; add_inhibitor [label="4. Add Inhibitor\n(Titration Series + No-Inhibitor Control)", action_style]; pre_incubate [label="5. Pre-incubate", action_style]; initiate_rxn [label="6. Initiate Reaction\n(Add PEP)", action_style]; measure [label="7. Measure Kinetic Activity\n(e.g., ΔAbs/min at 360 nm)", data_style]; analyze [label="8. Analyze Data", data_style]; calc_rates [label="Calculate Initial Rates (V₀)", data_style]; plot_data [label="Plot Rate vs. [Inhibitor]", data_style]; determine_ic50 [label="Determine IC₅₀", result_style]; fit_model [label="Fit to Inhibition Model\n(e.g., Michaelis-Menten)", data_style]; determine_ki [label="Determine Kᵢ", result_style];

// Edges start -> prep_enzyme; prep_enzyme -> setup_rxn; prep_reagents -> setup_rxn; setup_rxn -> add_inhibitor; add_inhibitor -> pre_incubate; pre_incubate -> initiate_rxn; initiate_rxn -> measure; measure -> analyze; analyze -> calc_rates; calc_rates -> plot_data; plot_data -> determine_ic50; calc_rates -> fit_model; fit_model -> determine_ki; } Workflow for an EPSP Synthase Inhibition Assay.

Conclusion and Future Perspectives

The shikimate pathway remains a cornerstone of primary metabolism in a vast array of organisms and a field rich with opportunity for scientific discovery and practical application. Its absence in mammals continues to validate it as a premier target for the development of safe and effective herbicides and antimicrobials. Future research will likely focus on several key areas: elucidating the intricate regulatory networks that control pathway flux in plants and pathogens, discovering and characterizing novel inhibitors for each of the seven enzymatic steps, and leveraging synthetic biology approaches to engineer microbes for the enhanced production of valuable aromatic compounds derived from pathway intermediates. A deeper understanding of the structure, function, and kinetics of the shikimate pathway enzymes will be paramount to the success of these endeavors.

References

- 1. Shikimate kinase (EC 2.7.1.71) from Mycobacterium tuberculosis: kinetics and structural dynamics of a potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanism of Chorismate Synthase | Semantic Scholar [semanticscholar.org]

- 5. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants | NSF Public Access Repository [par.nsf.gov]

- 7. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Shikimate Kinase and Shikmate Dehydrogenase [webhome.auburn.edu]

- 10. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shikimate kinase - Wikipedia [en.wikipedia.org]

- 12. EPSP synthase - Wikipedia [en.wikipedia.org]

- 13. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 14. Shikimate Dehydrogenase(SD) Activity Assay Kit [myskinrecipes.com]

- 15. sbcpd.org [sbcpd.org]

- 16. Chorismate synthase. Pre-steady-state kinetics of phosphate release from 5-enolpyruvylshikimate 3-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 18. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cottoninc.com [cottoninc.com]

- 23. A Novel 5-Enolpyruvylshikimate-3-Phosphate Synthase Shows High Glyphosate Tolerance in Escherichia coli and Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cottoninc.com [cottoninc.com]

- 25. mdpi.com [mdpi.com]

The Central Role of Shikimic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid, a key metabolic intermediate, stands at the crossroads of primary and secondary metabolism in plants. It is the central component of the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors to a vast array of secondary metabolites.[1][2] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[1][2] This technical guide provides an in-depth exploration of the function of shikimic acid in plant metabolism, detailing the enzymatic steps of the shikimate pathway, its regulation, and its connection to the synthesis of various vital compounds. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of shikimic acid and related enzymes, and visualizations of the key pathways and workflows.

Introduction: The Shikimate Pathway - A Gateway to Aromatic Compounds

The shikimate pathway is a fundamental metabolic route in plants, bacteria, archaea, fungi, and algae that links carbohydrate metabolism to the biosynthesis of aromatic compounds.[1][2] An estimated 20% of the carbon fixed by plants flows through this pathway under normal growth conditions, highlighting its metabolic significance.[3] The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway and culminates in the formation of chorismate.[1][4] Chorismate is the final common precursor for the three aromatic amino acids and a multitude of other aromatic secondary metabolites, including lignin, flavonoids, alkaloids, and phytohormones.[1][4][5] Shikimic acid is the namesake and a crucial intermediate within this vital pathway.

The Seven Steps of the Shikimate Pathway

The conversion of PEP and E4P to chorismate involves seven enzymatic reactions. In plants, six enzymes catalyze these seven steps, with one enzyme being bifunctional.[1][4]

Diagram: The Shikimate Pathway

Caption: The seven enzymatic steps of the shikimate pathway in plants.

-

DAHP Synthase (DHS): This enzyme catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[6] This is the first committed step of the pathway and a key regulatory point.[6]

-

3-Dehydroquinate Synthase (DHQS): DHQS converts DAHP to 3-dehydroquinate (DHQ) through a complex intramolecular cyclization reaction that requires NAD+ as a cofactor.[7][8]

-

3-Dehydroquinate Dehydratase (DHQD): This enzyme catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).[1]

-

Shikimate Dehydrogenase (SDH): SDH reduces DHS to shikimate using NADPH as a cofactor. In higher plants, DHQD and SDH activities are carried out by a single bifunctional enzyme.[1][4]

-

Shikimate Kinase (SK): SK catalyzes the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate (S3P).[9][10]

-

5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS): EPSPS catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[11] This enzyme is the target of the broad-spectrum herbicide glyphosate.[11]

-

Chorismate Synthase (CS): The final enzyme in the pathway, CS, catalyzes the elimination of a phosphate group from EPSP to introduce a second double bond into the ring, forming chorismate.[12][13]

Regulation of the Shikimate Pathway

The flux of carbon through the shikimate pathway is tightly regulated to meet the plant's demand for aromatic amino acids and secondary metabolites. Regulation occurs at multiple levels, including gene expression and feedback inhibition of key enzymes.[4][14]

The first enzyme, DAHP synthase, is a major point of regulation.[14][15] In many microorganisms, DAHP synthase is subject to feedback inhibition by the aromatic amino acids. However, in plants, the regulation is more complex, with different isoforms of DAHP synthase showing varying sensitivities to feedback inhibitors.[14][15] Intermediates from downstream pathways, such as caffeate, can also inhibit DAHP synthase activity.[16]

Shikimate kinase has also been suggested as a regulatory point, with its activity being sensitive to cellular ATP concentrations and its expression being induced by various stresses.[10]

Diagram: Regulation of the Shikimate Pathway

Caption: Feedback regulation of the shikimate pathway in plants.

Data Presentation

Kinetic Parameters of Key Shikimate Pathway Enzymes

The following table summarizes the kinetic parameters for several key enzymes of the shikimate pathway from various plant and microbial sources. This data is essential for understanding the efficiency and substrate affinity of these enzymes and for building kinetic models of the pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference |

| DAHP Synthase (DHS) | Daucus carota | PEP | 30 | - | - | [17] |

| Daucus carota | E4P | 70 | - | - | [17] | |

| Aeropyrum pernix | PEP | 891 | 1.0 | - | [18] | |

| Aeropyrum pernix | E4P | 280 | 1.0 | - | [18] | |

| 3-Dehydroquinate Synthase (DHQS) | Pyrococcus furiosus | DAHP | 3.7 | 3.0 | - | [7] |

| Aspergillus nidulans | DAHP | 2.2 | 8 | - | [19] | |

| Aspergillus nidulans | NAD+ | 3 | - | - | [19] | |

| Shikimate Kinase (SK) | Sorghum bicolor | Shikimate | 200 | - | - | [20] |

| Sorghum bicolor | ATP | 110 | - | - | [20] | |

| Arabidopsis thaliana (AtSK1) | Shikimate | 310 | - | - | [9] | |

| Arabidopsis thaliana (AtSK1) | ATP | 620 | - | - | [9] | |

| Marchantia polymorpha | Shikimate | 782.5 | 1.0 | - | [21] | |

| EPSP Synthase (EPSPS) | Zea mays (native) | PEP | 9.5 | - | - | [22] |

| Zea mays (G101A mutant) | PEP | 333 | - | - | [22] | |

| Neurospora crassa | PEP | - | - | - | [23] |

Note: '-' indicates data not available in the cited source. Kinetic parameters can vary significantly depending on the assay conditions.

Concentration of Shikimic Acid in Plant Tissues

The concentration of shikimic acid can vary widely among different plant species and tissues. The table below provides a summary of reported shikimic acid concentrations.

| Plant Species | Tissue | Shikimic Acid Concentration | Reference |

| Alnus glutinosa subsp. glutinosa | Leaves | 0.6491% (of methanol extract) | [7] |

| Alnus orientalis var. orientalis | Leaves | 0.4309% (of methanol extract) | [7] |

| Alnus orientalis var. pubescens | Leaves | 0.2452% (of methanol extract) | [7] |

| Prunus armeniaca | - | 23.78 mg/kg | [7] |

| Masson pine | Needle | 5.71% | [7] |

| Oriental arborvitae | Leafy twigs | 8.95% | [7] |

| Star anise | - | 1.74% | [7] |

| Eichhornia crassipes | Aerial parts | 0.03 - 0.7% | [7] |

| Roots | 0.05 - 0.90% | [7] | |

| Pinus sylvestris | Dried needles | 1.60% | [22] |

Experimental Protocols

Extraction of Shikimic Acid from Plant Tissues

This protocol describes a general method for the extraction of shikimic acid from plant material for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 1 M HCl, methanol, or water)

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 100 mg).

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add a specific volume of extraction solvent (e.g., 1 mL of 1 M HCl).

-

Vortex the mixture thoroughly.

-

Incubate the mixture at a specified temperature for a set duration (e.g., 60°C for 20 minutes for acid extraction).

-

Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes to pellet the cell debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Diagram: Experimental Workflow for Shikimic Acid Analysis

Caption: A typical experimental workflow for the extraction and quantification of shikimic acid.

HPLC Analysis of Shikimic Acid

This protocol provides a general method for the quantification of shikimic acid using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]

-

Mobile Phase: Isocratic elution with 0.2% o-phosphoric acid in water.[7]

-

Flow Rate: 0.5 mL/min.[7]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 213 nm.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a series of standard solutions of shikimic acid of known concentrations (e.g., 0.05 to 1 mg/mL in methanol).[7]

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the filtered plant extracts (from section 5.1) into the HPLC system.

-

Identify the shikimic acid peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of shikimic acid in the samples by comparing the peak area to the calibration curve.

Enzyme Activity Assay for Shikimate Dehydrogenase (SDH)

This spectrophotometric assay measures the activity of shikimate dehydrogenase by monitoring the reduction of NADP+ to NADPH.

Materials:

-

Plant protein extract

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Shikimate solution (substrate)

-

NADP+ solution (cofactor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of shikimate, and a known concentration of NADP+.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the plant protein extract.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 x 103 M-1 cm-1).

Enzyme Activity Assay for EPSP Synthase

This assay measures the activity of EPSP synthase by quantifying the inorganic phosphate (Pi) released during the reaction.

Materials:

-

Plant protein extract

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[4]

-

Shikimate-3-phosphate (S3P) solution (substrate)

-

Phosphoenolpyruvate (PEP) solution (substrate)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, S3P, and PEP.

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the reaction at a specific temperature for a set time (e.g., 30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., 660 nm for Malachite Green).[4]

-

Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

-

Enzyme activity is expressed as the amount of Pi produced per unit time per amount of protein.

Conclusion

Shikimic acid and the shikimate pathway are central to the metabolic network of plants, providing the essential building blocks for a vast array of compounds crucial for growth, development, and defense. The absence of this pathway in animals underscores its importance as a target for herbicides and drugs. A thorough understanding of the enzymology, regulation, and metabolic flux of the shikimate pathway is critical for researchers in plant science, biochemistry, and drug development. The data and protocols presented in this guide provide a comprehensive resource for the study of this vital metabolic route. Further research into the intricate regulatory mechanisms and the engineering of this pathway holds significant promise for improving crop resilience, enhancing the production of valuable phytochemicals, and developing novel therapeutic agents.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. bioone.org [bioone.org]

- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DAHP synthase - Wikipedia [en.wikipedia.org]

- 7. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Evolutionary Diversification of Plant Shikimate Kinase Gene Duplicates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and biochemical investigation of two Arabidopsis shikimate kinases: The heat-inducible isoform is thermostable - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EPSP synthase - Wikipedia [en.wikipedia.org]

- 12. A unique reaction in a common pathway: mechanism and function of chorismate synthase in the shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Deoxy-d-arabino-Heptulosonate 7-Phosphate Synthase from Carrot Root (Daucus carota) Is a Hysteretic Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure and characterization of the 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase from Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. [PDF] The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Key Enzymes of the Shikimate Pathway and Their Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route absent in mammals but essential for bacteria, archaea, fungi, algae, and plants, represents a treasure trove of targets for the development of novel antimicrobial agents, herbicides, and drugs. This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital aromatic compounds. This technical guide provides a deep dive into the core of this pathway: its key enzymes. We will explore their intricate mechanisms, quantitative kinetic profiles, and the experimental protocols used to study them, offering a comprehensive resource for professionals in life sciences and drug discovery.

Overview of the Shikimate Pathway

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, the common precursor for aromatic amino acid biosynthesis. The seven key enzymes orchestrating this transformation are:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase)

-

3-dehydroquinate synthase (DHQ synthase)

-

3-dehydroquinate dehydratase (DHQ dehydratase)

-

Shikimate dehydrogenase (SDH)

-

Shikimate kinase (SK)

-

5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase)

-

Chorismate synthase (CS)

The overall flow of the shikimate pathway is visualized below.

Caption: A flowchart of the seven enzymatic steps of the shikimate pathway.

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase)

EC Number: 2.5.1.54

DAHP synthase catalyzes the first committed step of the shikimate pathway, an aldol-type condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This enzyme is a critical control point for the flux of carbon into the pathway.[1][2]

Mechanism

The reaction mechanism involves the nucleophilic attack of the enolate form of PEP on the carbonyl carbon of E4P. The reaction is dependent on a divalent metal ion cofactor, such as Mn²⁺, Fe²⁺, or Co²⁺, which is coordinated by conserved cysteine and histidine residues and is thought to activate a water molecule for the dephosphorylation of the tetrahedral intermediate.[2][3][4] Product release is often the rate-limiting step under physiological conditions.[3] In many bacteria, DAHP synthase is subject to feedback inhibition by the aromatic amino acids, providing a key regulatory mechanism.[4]

Caption: Reaction catalyzed by DAHP synthase.

Quantitative Data

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Escherichia coli (Phe-sensitive) | PEP | - | - |

| E4P | - | - | |

| Aspergillus nidulans (aroFp) | PEP | 280 | 180 |

| E4P | 250 | - | |

| Aspergillus nidulans (aroGp) | PEP | 320 | 120 |

| E4P | 300 | - |

Note: Data can vary significantly based on isoenzyme and experimental conditions.

Experimental Protocol: Discontinuous Colorimetric Assay

This assay quantifies the amount of DAHP produced through a colorimetric reaction following periodate oxidation.

Reagents:

-

Reaction Buffer: 50 mM EPPS-KOH, pH 7.75

-

Substrates: 2 mM PEP, 0.5 mM E4P

-

Cofactor: 0.7 mM MnCl₂

-

Reducing Agent: 1 mM DTT

-

Stopping Reagent: 0.6 M Trichloroacetic acid (TCA)

-

Oxidizing Reagent: 200 mM NaIO₄ in 9 N H₃PO₄

-

Color Reagent: 0.75 M NaAsO₂ in 0.5 M Na₂SO₄ and 0.05 M H₂SO₄

Procedure:

-

Pre-incubate the enzyme with 1 mM DTT for 10 minutes at 35°C.[5]

-

Prepare the reaction mixture containing 50 mM EPPS-KOH (pH 7.75), 0.5 mM E4P, 2 mM PEP, and 0.7 mM MnCl₂.[5]

-

Initiate the reaction by adding the pre-incubated enzyme to the reaction mixture.

-

Incubate at 37°C for an appropriate time (e.g., 20 minutes).[6]

-

Stop the reaction by adding an equal volume of 0.6 M TCA.[6]

-

Centrifuge to pellet any precipitate.

-

To the supernatant, add 5 µL of 200 mM NaIO₄ and incubate at 25°C for 20 minutes.[6]

-

Quench the oxidation by adding 20 µL of the NaAsO₂ solution.[6]

-

Measure the absorbance at a specific wavelength (typically 549 nm) to determine the amount of DAHP produced, by comparing to a standard curve.

3-dehydroquinate synthase (DHQ synthase)

EC Number: 4.2.3.4

DHQ synthase catalyzes the second step in the pathway, a complex intramolecular cyclization of DAHP to form 3-dehydroquinate (DHQ). This reaction involves an oxidation, a phosphate elimination, a reduction, and an intramolecular aldol condensation, all within a single active site.[7][8]

Mechanism

The reaction requires NAD⁺ as a cofactor, which is used to oxidize the C5 hydroxyl of DAHP to a ketone. This is followed by the elimination of the phosphate group at C7. The resulting enolate then attacks the C2 carbonyl. The NAD⁺ is regenerated by the reduction of the C5 ketone.[7] The enzyme also requires a divalent metal ion, typically Co²⁺ or Zn²⁺, for activity.[8]

Caption: The multi-step reaction catalyzed by DHQ synthase.

Quantitative Data

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 |

| Aspergillus nidulans | DAHP | 1.4 | - |

| Neurospora crassa | DAHP | 2.2 | 8 |

| NAD⁺ | 3 | - |

Experimental Protocol: Coupled Spectrophotometric Assay

This continuous assay measures DHQ synthase activity by coupling the production of DHQ to its subsequent dehydration by DHQ dehydratase, which results in the formation of 3-dehydroshikimate, a product that absorbs light at 234 nm.[9]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5

-

Substrate: DAHP (concentration range for kinetic analysis)

-

Cofactors: 1 mM CoCl₂, 0.25 mM NAD⁺

-

Coupling Enzyme: 3-dehydroquinate dehydratase (in excess, e.g., 0.2 U)

-

Reducing Agent for Coupling: 0.05 mM NADPH (if a coupled dehydrogenase is used)

Procedure:

-

Prepare the assay mixture containing 50 mM Tris-HCl (pH 8.5), 1 mM CoCl₂, 0.25 mM NAD⁺, and the coupling enzyme(s).[10]

-

Add the DHQ synthase to the mixture.

-

Initiate the reaction by adding the substrate, DAHP.

-

Continuously monitor the increase in absorbance at 234 nm (for 3-dehydroshikimate formation) or the decrease in absorbance at 340 nm (for NADPH consumption if a dehydrogenase is used as the coupling enzyme).[9][10]

-

Calculate the initial reaction velocity from the linear portion of the absorbance change over time.

3-dehydroquinate dehydratase (DHQ dehydratase)

EC Number: 4.2.1.10

DHQ dehydratase catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.[11] There are two distinct types of DHQ dehydratases, Type I and Type II, which are evolutionarily unrelated and employ different catalytic mechanisms.[12]

Mechanism

-

Type I DHQ dehydratase: Found in plants and some bacteria, it catalyzes a syn-dehydration via a Schiff base intermediate formed with a conserved lysine residue in the active site.[12]

-

Type II DHQ dehydratase: Found in most bacteria and fungi, it catalyzes an anti-dehydration through an enolate intermediate.[12]

Caption: Comparison of Type I and Type II DHQ dehydratase mechanisms.

Quantitative Data

| Organism | Enzyme Type | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Escherichia coli | Type I | 3-Dehydroquinate | Low µM range | - |

| Various Bacteria | Type II | 3-Dehydroquinate | 37.2 - 2226.5 | - |

Experimental Protocol: Direct Spectrophotometric Assay

The activity of DHQ dehydratase can be directly monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated product, 3-dehydroshikimate.[13]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Substrate: 3-dehydroquinic acid (potassium salt), with concentrations ranging from 50 to 2000 µM for kinetic analysis.

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and the desired concentration of the 3-dehydroquinate substrate.[13]

-

Incubate the mixture for one minute at room temperature to allow for temperature equilibration.[13]

-

Initiate the reaction by adding the DHQ dehydratase enzyme (e.g., at a final concentration of 20 nM).[13]

-

Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 1.2 x 10⁴ M⁻¹ cm⁻¹).[9]

Shikimate Dehydrogenase (SDH)

EC Number: 1.1.1.25

Shikimate dehydrogenase catalyzes the fourth step in the pathway, the reversible NADPH-dependent reduction of 3-dehydroshikimate to shikimate.[14]

Mechanism

The reaction involves the transfer of a hydride ion from NADPH to the C3 carbonyl of 3-dehydroshikimate. A conserved lysine residue in the active site acts as a general acid to protonate the carbonyl oxygen, facilitating the reduction.[15]

Caption: Reversible reaction catalyzed by Shikimate Dehydrogenase.

Quantitative Data

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Mycobacterium tuberculosis | 3-Dehydroshikimate | 29 | 50 |

| NADPH | 11 | - | |

| Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 114.7 | 1.1 |

| NADPH | 31.9 | - | |

| Camellia sinensis (CsDQD/SDHc) | 3-Dehydroshikimate | 330.9 | 1.2 |

| NADPH | 100.9 | - |

Experimental Protocol: Continuous Spectrophotometric Assay

The activity of shikimate dehydrogenase can be monitored by following the change in absorbance at 340 nm, which corresponds to the consumption or production of NADPH.[16]

Reagents:

-

Assay Buffer: 100 mM BTP-HCl, pH 7.5

-

Substrates: 1 mM 3-dehydroshikimate (for the forward reaction) or 1 mM shikimate (for the reverse reaction)

-

Cofactors: 1 mM NADPH (for the forward reaction) or 1 mM NADP⁺ (for the reverse reaction)

Procedure:

-

Prepare the reaction mixture in a cuvette containing 100 mM BTP-HCl buffer (pH 7.5), the substrate (3-dehydroshikimate or shikimate), and the cofactor (NADPH or NADP⁺).[17]

-

Incubate the mixture at 30°C for a few minutes to reach thermal equilibrium.[17]

-

Initiate the reaction by adding the shikimate dehydrogenase enzyme.

-

Immediately monitor the decrease (forward reaction) or increase (reverse reaction) in absorbance at 340 nm.[16]

-

Calculate the initial reaction rate from the linear portion of the absorbance change, using the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Shikimate Kinase (SK)

EC Number: 2.7.1.71

Shikimate kinase catalyzes the fifth step, the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to produce shikimate-3-phosphate (S3P).[18]

Mechanism

The reaction involves the transfer of the γ-phosphate group from ATP to the shikimate substrate. The enzyme undergoes a conformational change upon substrate binding to bring the two substrates into close proximity for catalysis.[18]

Caption: Phosphorylation of shikimate by shikimate kinase.

Quantitative Data

| Organism | Substrate | K_m_ (µM) |

| Escherichia coli (SK II) | Shikimate | 200 |

| ATP | 160 |

Experimental Protocol: Coupled Spectrophotometric Assay

The activity of shikimate kinase is typically measured using a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored at 340 nm.[19]

Reagents:

-

Assay Buffer: Appropriate buffer (e.g., Tris-HCl) at optimal pH.

-

Substrates: Shikimate and ATP (at varying concentrations for kinetic analysis).

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, shikimate, ATP, PEP, and NADH.

-

Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

-

Incubate the mixture to ensure temperature equilibrium.

-

Initiate the reaction by adding the shikimate kinase enzyme.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the shikimate kinase activity.

5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase)

EC Number: 2.5.1.19

EPSP synthase catalyzes the sixth step of the pathway, the transfer of an enolpyruvyl group from PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[20] This enzyme is the primary target of the broad-spectrum herbicide glyphosate.

Mechanism

The reaction proceeds through a tetrahedral intermediate. A conserved lysine residue acts as a general base to deprotonate the 5-hydroxyl of S3P, which then attacks the C2 of PEP. A conserved glutamate residue protonates the phosphate leaving group.

Caption: A typical workflow for an EPSP synthase activity assay.

Quantitative Data

Kinetic parameters for EPSP synthase can vary widely depending on the organism and the presence of inhibitors like glyphosate.

Experimental Protocol: Malachite Green Phosphate Assay

This is a discontinuous assay that measures the amount of inorganic phosphate released during the EPSP synthase reaction.

Reagents:

-

Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF.[21]

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

-

Malachite Green Reagent: A solution of malachite green and ammonium molybdate in acid.

-

Stopping/Color Development Reagent: Typically a citrate solution to stop the reaction and stabilize the color.

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing the assay buffer, S3P, and PEP.[21]

-

Initiate the reactions by adding the EPSP synthase enzyme.

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and develop the color by adding the malachite green reagent.[6][22][23][24]

-

After a short incubation for color development (e.g., 15 minutes), measure the absorbance at approximately 620-660 nm.[6][22][23][24]

-

Quantify the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.[6][22][23][24]

Chorismate Synthase (CS)

EC Number: 4.2.3.5

Chorismate synthase catalyzes the final step of the shikimate pathway, the conversion of EPSP to chorismate.[20]

Mechanism

This unique reaction involves a 1,4-anti-elimination of the phosphate group from C3 and a proton from C6 of EPSP.[2] The reaction requires a reduced flavin mononucleotide (FMNH₂) as a cofactor, although there is no net redox change in the overall reaction. The proposed mechanism involves an initial electron transfer from the reduced flavin to the substrate, which facilitates the cleavage of the C-O bond of the phosphate group.[2]

Caption: Conversion of EPSP to chorismate by chorismate synthase.

Quantitative Data

Kinetic data for chorismate synthase is less commonly reported due to the complexity of the assay, which often requires anaerobic conditions and a system to provide reduced FMN.

Experimental Protocol: Direct Spectrophotometric Assay

The activity of chorismate synthase can be monitored directly by measuring the increase in absorbance at 275 nm, which corresponds to the formation of chorismate.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate, 10 mM MgCl₂, pH 7.0.[25]

-

Substrate: 5-enolpyruvylshikimate-3-phosphate (EPSP).

-

Cofactor: Reduced flavin mononucleotide (FMNH₂). This is often generated in situ using a flavin reductase system (for monofunctional CS) or is intrinsically generated (for bifunctional CS) with the addition of NADPH.[2]

Procedure:

-

For monofunctional chorismate synthases, the assay must be performed under anaerobic conditions to prevent the rapid oxidation of FMNH₂.

-

Prepare the reaction mixture in a cuvette containing the assay buffer and EPSP.

-

Add the system for providing reduced FMN (e.g., a separate flavin reductase and NADPH).

-

Initiate the reaction by adding the chorismate synthase enzyme.

-

Monitor the increase in absorbance at 275 nm.

-

Calculate the rate of chorismate formation using its molar extinction coefficient.

Alternatively, a more robust method involves using LC-MS to directly detect the formation of chorismate, which is particularly useful as it is not affected by the reaction components that can interfere with spectrophotometric assays.[26]

This guide provides a foundational understanding of the key enzymes of the shikimate pathway. The provided protocols are templates and may require optimization based on the specific enzyme source and laboratory conditions. The continued study of these enzymes is crucial for the development of new therapeutics and agricultural products that can selectively target this essential metabolic pathway.

References

- 1. m.youtube.com [m.youtube.com]

- 2. A unique reaction in a common pathway: mechanism and function of chorismate synthase in the shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAHP synthase - Wikipedia [en.wikipedia.org]

- 5. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Purification and properties of shikimate kinase II from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]

- 13. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 16. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 17. Shikimate kinase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 20. Shikimate kinases from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. biogot.com [biogot.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Nature's Aromatic Highway: A Technical Guide to the Regulation of Carbon Flux Through the Shikimate Pathway

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a metabolic route absent in animals but essential for plants, fungi, and microorganisms, serves as a critical conduit for carbon flow from central metabolism to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites. The intricate regulation of this pathway is a key determinant of cellular resource allocation and a prime target for the development of herbicides, antimicrobial agents, and for metabolic engineering strategies aimed at producing valuable aromatic compounds. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing carbon flux through the shikimate pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

Key Regulatory Nodes in the Shikimate Pathway

The flow of carbon into and through the shikimate pathway is meticulously controlled at several key enzymatic steps. The primary points of regulation are the first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and the branch point where chorismate is directed towards different aromatic amino acid biosynthetic routes, a step catalyzed by chorismate mutase.

DAHP Synthase: The Gatekeeper of the Pathway

DAHP synthase (DHS) catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), committing carbon to the shikimate pathway.[1] This enzyme is a major site of allosteric feedback regulation in many organisms.

In microorganisms like Escherichia coli, three isoforms of DAHP synthase exist (AroG, AroF, and AroH), each subject to feedback inhibition by one of the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan, respectively.[2] This allows for a fine-tuned response to the cellular pools of these essential amino acids. In contrast, the regulation of DAHP synthase in plants is more complex and less reliant on direct feedback inhibition by aromatic amino acids.[3] Instead, regulation in plants appears to be primarily at the level of gene expression and may involve inhibition by other pathway intermediates.[4]

Chorismate Mutase: Directing Traffic at a Key Intersection

Chorismate mutase (CM) is positioned at a crucial branch point, catalyzing the conversion of chorismate to prephenate, the precursor for phenylalanine and tyrosine biosynthesis.[4] This enzyme is also a key site of allosteric regulation. In many bacteria and fungi, chorismate mutase activity is regulated by the downstream products, phenylalanine and tyrosine (inhibition), and tryptophan (activation).[5][6] This reciprocal regulation helps to balance the metabolic flux towards the different aromatic amino acid branches. Plant chorismate mutases also exhibit allosteric regulation, with different isoforms showing varying sensitivities to activation by tryptophan and inhibition by phenylalanine and tyrosine.[7][8]

Arogenate Dehydratase: The Final Step to Phenylalanine

In many plants and some bacteria, the final step in phenylalanine biosynthesis is the conversion of arogenate to phenylalanine, catalyzed by arogenate dehydratase (ADT). This enzyme can also be a point of regulation, with some isoforms being competitively inhibited by phenylalanine and activated by tyrosine.[9] The presence of multiple ADT isoenzymes with different regulatory properties allows for differential control of phenylalanine biosynthesis for various metabolic needs, such as protein synthesis versus the production of phenylpropanoid secondary metabolites.[10]

Quantitative Insights into Enzyme Regulation

The following tables summarize key kinetic parameters for the regulatory enzymes of the shikimate pathway from various organisms, providing a basis for comparative analysis and for modeling metabolic flux.

Table 1: Kinetic Parameters of DAHP Synthase (DHS) Isoforms

| Organism | Isoform | Substrate | Km (µM) | Effector | Ki (µM) | Vmax (units/mg) | Reference |

| Arabidopsis thaliana | AthDHS1 | PEP | 9.15 ± 0.27 | - | - | 706 ± 124 | [4] |

| E4P | 9.92 ± 0.31 | - | - | 1550 ± 276 | [4] | ||

| AthDHS2 | PEP | 9.81 ± 0.48 | Tyrosine | - | 360 ± 34 | [4] | |

| E4P | 12.9 ± 1.8 | Tryptophan | - | 1755 ± 400 | [4] | ||

| AthDHS3 | PEP | 9.15 ± 0.27 | - | - | 706 ± 124 | [4] | |

| E4P | 9.92 ± 0.31 | - | - | 1550 ± 276 | [4] | ||

| Escherichia coli | AroG (Phe-sensitive) | PEP | - | Phenylalanine | <10 | - | [11] |

| Bacillus subtilis | DAHPS | PEP | 3000 | - | - | - | [12] |

| E4P | 6000 | - | - | - | [12] |

Table 2: Kinetic Parameters of Chorismate Mutase (CM)

| Organism | Isoform | Km (µM) | Activator (Ka, µM) | Inhibitor (Ki, µM) | Reference | |---|---|---|---|---| | Saccharomyces cerevisiae | ScCM | - | Tryptophan | Tyrosine |[5] | | Arabidopsis thaliana | AtCM1 | - | Tryptophan | Phenylalanine, Tyrosine |[7] | | | AtCM3 | - | Tryptophan, Cysteine, Histidine | - |[7] | | Mycobacterium tuberculosis | *MtCM | 27.5 nM (protein conc.) | - | - |[13] |

Table 3: Kinetic Parameters of Arogenate Dehydratase (ADT)

| Organism | Km for Arogenate (mM) | Inhibitor (Ki, µM) | Activator (Ka, µM) | Reference |

| Sorghum bicolor | 0.32 | Phenylalanine (24) | Tyrosine (2.5) | [9] |

Visualizing the Shikimate Pathway and its Regulation

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Overview of the shikimate pathway and its regulation.

Caption: General workflow for an enzyme activity assay.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAHP synthase - Wikipedia [en.wikipedia.org]

- 3. bioone.org [bioone.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Conformational Transitions in Yeast Chorismate Mutase Important for Allosteric Regulation as Identified by Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structural evolution of differential amino acid effector regulation in plant chorismate mutases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of allosteric regulation in chorismate mutases from early plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A single Ser-180 mutation desensitizes feedback inhibition of the phenylalanine-sensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Evolutionary Conservation of the Shikimate Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Enzymology, and Regulation of a Vital Metabolic Route

Introduction

The shikimate pathway is a seven-step metabolic sequence that bridges the worlds of carbohydrate metabolism and aromatic compound biosynthesis. It is an elegant and essential pathway found in a wide array of life forms, including bacteria, archaea, fungi, algae, protists, and plants.[1] This pathway is responsible for the de novo synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, which are fundamental building blocks of proteins. Furthermore, the intermediates of this pathway serve as precursors for a vast array of secondary metabolites, including folates, ubiquinones, and pigments.[2] The stark absence of the shikimate pathway in mammals, including humans, elevates its enzymes to prime targets for the development of non-toxic herbicides and novel antimicrobial agents. This guide provides a comprehensive technical overview of the evolutionary conservation of the shikimate pathway, its enzymatic machinery, regulatory mechanisms, and key experimental methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

Evolutionary Conservation and Diversification

The shikimate pathway is a testament to evolutionary conservation, with its core enzymatic reactions being remarkably consistent across different kingdoms of life. However, the genetic organization and protein architecture of the pathway's enzymes exhibit fascinating diversification.

-

Bacteria: In most bacteria, the seven enzymes of the shikimate pathway are encoded by separate, monofunctional genes.[3] This discrete organization allows for a modular and independently regulated system.

-

Plants: Plants also possess distinct genes for most of the pathway's enzymes. A notable exception is the fusion of 3-dehydroquinate dehydratase (DHQase) and shikimate dehydrogenase (SDH) into a bifunctional enzyme.[3]

-

Fungi and Protists: In many fungi and some protists, a remarkable evolutionary event has led to the fusion of five of the shikimate pathway enzymes into a single, large pentafunctional polypeptide known as the AROM complex.[3][4] This complex catalyzes steps two through six of the pathway.

This divergence in enzyme organization reflects different evolutionary strategies for regulating metabolic flux and potentially for substrate channeling.

The Seven Enzymes of the Shikimate Pathway

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate. This process involves seven distinct enzymatic reactions.

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH)

-

Reaction: Catalyzes the condensation of PEP and E4P to form DAHP. This is the first committed step of the shikimate pathway.

-

Conservation: This enzyme is subject to significant allosteric regulation, which differs between organisms. In many bacteria, there are three isoforms, each feedback-inhibited by one of the three aromatic amino acids. In plants, the regulation is more complex and less reliant on direct feedback inhibition by aromatic amino acids.

3-dehydroquinate (DHQ) synthase (AroB)

-

Reaction: Converts DAHP into DHQ, the first carbocyclic intermediate of the pathway.[2] This complex reaction requires NAD+ as a cofactor for a transient oxidation-reduction sequence.

-

Conservation: The enzyme is a metalloenzyme, typically requiring zinc for activity in the fungal AROM complex.[5][6]

3-dehydroquinate dehydratase (DHQase) (AroD)

-

Reaction: Catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).

-

Conservation: Two distinct types of DHQases exist (Type I and Type II), which differ in their catalytic mechanism.[7]

Shikimate dehydrogenase (SDH) (AroE)

-

Reaction: Reduces DHS to shikimate in an NADPH-dependent reaction.

-

Conservation: As mentioned, in plants, this enzyme is fused with DHQase.

Shikimate kinase (SK) (AroK, AroL)

-

Reaction: Phosphorylates shikimate at the 3-hydroxyl group using ATP to produce shikimate-3-phosphate (S3P).

-

Conservation: The activity of this enzyme is crucial for the subsequent reaction with PEP.

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA)

-

Reaction: Catalyzes the transfer of an enolpyruvyl group from PEP to S3P, forming EPSP.[8][9]

-

Conservation: This enzyme is the well-known target of the broad-spectrum herbicide glyphosate.[1]

Chorismate synthase (CS) (AroC)

-

Reaction: The final step of the pathway, where EPSP is converted to chorismate through the elimination of a phosphate group.[2]

-

Conservation: This reaction requires a reduced flavin mononucleotide (FMNH2) as a cofactor, although there is no net redox change in the overall reaction.[2]

Quantitative Data on Shikimate Pathway Enzymes

The kinetic parameters of the shikimate pathway enzymes vary across different species, reflecting adaptations to different metabolic needs and regulatory strategies. The following tables summarize available quantitative data for each enzyme.

Table 1: Kinetic Parameters of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase

| Organism | Isoform | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | AroG (Phe-sensitive) | PEP | 4.5 | 33 | |

| E4P | 1.2 | ||||

| Saccharomyces cerevisiae | Aro3p (Tyr-sensitive) | PEP | 110 | 12.5 | |

| E4P | 250 | ||||

| Arabidopsis thaliana | DHS1 | PEP | 28 | 15.6 | |

| E4P | 45 |

Table 2: Kinetic Parameters of 3-dehydroquinate (DHQ) synthase

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Neurospora crassa (AROM complex) | DAHP | 1.4 | 19 | [5][6] |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | [10] |

| Anabaena variabilis | DAHP | 1.8 | - | [11] |

Table 3: Kinetic Parameters of 3-dehydroquinate dehydratase (DHQase)

| Organism | Type | Substrate | Km (µM) | kcat (s-1) | Reference |

| Corynebacterium glutamicum | Catabolic (QsuB) | 3-dehydroquinate | ~960 | ~61 | [10] |

| Neurospora crassa | Catabolic (Qa-4) | 3-dehydroquinate | ~600 | ~220 | [10] |

| Bacillus thuringiensis | Biosynthetic (AsbF) | 3-dehydroquinate | ~40 | ~1 | [10] |

| Camellia sinensis | CsDQD/SDHa | 3-dehydroshikimate | 50.8 | 0.28 | [12] |

Table 4: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | 3-dehydroshikimate | 30 | 330 | |

| Pisum sativum | 3-dehydroshikimate | 48 | - | |

| Camellia sinensis | 3-dehydroshikimate | 50.8 | 0.28 | [12] |

Table 5: Kinetic Parameters of Shikimate Kinase (SK)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli (AroK) | Shikimate | 200 | 270 | |

| Erwinia chrysanthemi | Shikimate | 16 | 130 | |

| Mycobacterium tuberculosis | Shikimate | 40 | 1.5 |

Table 6: Kinetic Parameters of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | S3P | 1.5 | 33 | |

| PEP | 12 | |||

| Zea mays (Maize) | S3P | 13.2 | - | [13] |

| PEP | 30 | [13] | ||

| Streptomyces svecius | PEP | 11.3 | 28.3 | [14] |

Table 7: Kinetic Parameters of Chorismate Synthase (CS)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Neurospora crassa | EPSP | 2.5 | 35 | |

| Bacillus subtilis | EPSP | 3.0 | 50 | |

| Pisum sativum | EPSP | 2.0 | - |

Signaling Pathways and Regulation

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids and other derived metabolites. The regulatory strategies differ significantly between prokaryotes and eukaryotes.

Feedback Inhibition in Bacteria

In many bacteria, the primary control point is the first enzyme, DAHP synthase. Different isoforms of this enzyme are allosterically inhibited by the final products of the pathway: L-phenylalanine, L-tyrosine, and L-tryptophan. This feedback inhibition provides a rapid and efficient mechanism to downregulate the pathway when the end products are abundant.

Regulation in Plants

In plants, the regulation of the shikimate pathway is more intricate and appears to be primarily controlled at the level of gene expression rather than through direct feedback inhibition of the initial enzyme by aromatic amino acids. Different isoforms of the pathway's enzymes are expressed in different tissues and at different developmental stages, and their expression is influenced by various environmental cues.

The Fungal AROM Complex

The pentafunctional AROM complex in fungi presents a unique regulatory paradigm. While the close proximity of active sites was initially thought to facilitate substrate channeling, recent studies suggest that the domains function with a degree of independence.[4] The complex is thought to be regulated by a combination of substrate availability and potential allosteric interactions that are still being elucidated. The compact yet flexible architecture may allow for complex allosteric control mechanisms.[15][16]

Experimental Protocols

Studying the shikimate pathway involves a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Expression and Purification of a Recombinant Shikimate Pathway Enzyme (Example: 3-Dehydroquinate Dehydratase)

This protocol describes the expression and purification of a His-tagged recombinant 3-dehydroquinate dehydratase (DHQase) from Corynebacterium glutamicum in E. coli.[17]

-

Gene Cloning:

-

The gene encoding DHQase is amplified by PCR from C. glutamicum genomic DNA.

-

The PCR product is cloned into a pET series expression vector (e.g., pET30a) containing a C-terminal 6x-His tag.

-

The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin 50 µg/mL) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.

-

The culture is then incubated for an additional 20 hours at a lower temperature (e.g., 18-20°C) to enhance soluble protein expression.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication on ice.

-

The cell debris is removed by centrifugation (e.g., 13,000 x g for 30 minutes at 4°C).

-

-

Protein Purification:

-

The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

-

The recombinant protein is eluted with elution buffer (lysis buffer containing 250-300 mM imidazole).

-

For higher purity, the eluted fractions can be further purified by ion-exchange and/or size-exclusion chromatography.[17]

-

The purity of the protein is assessed by SDS-PAGE.

-

Enzyme Assay (Example: 3-Dehydroquinate Dehydratase)

This spectrophotometric assay measures the activity of DHQase by monitoring the formation of 3-dehydroshikimate, which has a characteristic absorbance at 234 nm.

-

Reaction Mixture:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0).

-

Add the substrate, 3-dehydroquinic acid, to a final concentration ranging from 50 to 2000 µM.[18]

-

-

Enzyme Reaction:

-

Incubate the reaction mixture at room temperature for 1 minute to allow for temperature equilibration.

-